Piricapiron
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Overview
Description
Piricapiron is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piricapiron typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to cyclization reactions, often using catalysts such as palladium or copper, to form the final this compound structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common solvents used in the industrial production include dimethylformamide and toluene, which help in maintaining the solubility of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: Piricapiron undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, this compound can be oxidized to form corresponding oxides.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to its corresponding amine derivatives.
Substitution: Halogenation reactions can be performed on this compound using reagents like bromine or chlorine to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated this compound compounds.
Scientific Research Applications
Piricapiron has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of Piricapiron involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piracetam: Known for its nootropic effects, Piracetam shares some structural similarities with Piricapiron but differs in its pharmacological profile.
Piperacillin: An antibiotic, Piperacillin has a different mechanism of action and is used primarily in the treatment of bacterial infections.
Uniqueness of this compound: this compound stands out due to its stability and versatility in undergoing various chemical reactions
Properties
Molecular Formula |
C23H34N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(1R,5S)-1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3/t18-,23+/m1/s1 |
InChI Key |
NCMIPRCQUMYAEC-JPYJTQIMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4 |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C |
Origin of Product |
United States |
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